molecular formula C13H19N B13247144 6-Butyl-1,2,3,4-tetrahydroisoquinoline

6-Butyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13247144
M. Wt: 189.30 g/mol
InChI Key: AMECYUFVIFWRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound featuring the 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The THIQ core is a conformationally restrained analogue of phenethylamine and serves as a fundamental building block for numerous bioactive molecules and drugs . This specific analog, substituted with a butyl group at the 6-position, is of significant interest in early-stage drug discovery and pharmacological research, particularly for developing novel anti-infective and anti-proliferative agents. The tetrahydroisoquinoline nucleus is widely investigated for its potent antibacterial properties. Recent research has identified novel cationic tetrahydroisoquinoline-triazole compounds demonstrating exceptional activity against challenging pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis H37Rv, with some hit compounds showing minimal observed resistance . Furthermore, the THIQ scaffold is a key structural component in several antitumor antibiotics and serves as a steroidomimetic core in the design of novel chimeric microtubule disruptors for cancer therapy. These compounds can bind to tubulin and inhibit microtubule assembly, displaying potent anti-proliferative activity against various cancer cell lines, with efficacy in some derivatives surpassing that of parent steroid molecules . The mechanism of action for THIQ-based compounds is highly dependent on the specific substituents but often involves interactions with critical cellular targets such as bacterial membranes or tubulin in eukaryotic cells, leading to cell death or cell cycle arrest . The 6-butyl derivative offers researchers a versatile intermediate for further chemical exploration, including functionalization at the nitrogen atom or the aromatic ring, to optimize potency, selectivity, and pharmacokinetic properties. This product is intended for research purposes in chemical synthesis and biological screening. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

6-butyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H19N/c1-2-3-4-11-5-6-13-10-14-8-7-12(13)9-11/h5-6,9,14H,2-4,7-8,10H2,1H3

InChI Key

AMECYUFVIFWRCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(CNCC2)C=C1

Origin of Product

United States

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction is the most commonly employed method for synthesizing tetrahydroisoquinolines, including 6-butyl-1,2,3,4-tetrahydroisoquinoline. This reaction involves the condensation of a β-phenylethylamine derivative with an aldehyde under acidic conditions, leading to the formation of an iminium ion intermediate that cyclizes to form the tetrahydroisoquinoline core.

  • Reaction conditions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or trifluoroacetic acid.
  • Starting materials: A phenylethylamine derivative (bearing the butyl substituent at the 6-position) and an appropriate aldehyde.
  • Advantages: High yields, relatively mild conditions, and suitability for continuous flow reactors to optimize purity and yield.

Table 1: Typical Pictet-Spengler Reaction Conditions for 6-Butyl-1,2,3,4-tetrahydroisoquinoline

Parameter Typical Conditions
Solvent Ethanol, methanol, or acetic acid
Temperature Ambient to reflux (25–80 °C)
Acid Catalyst Hydrochloric acid, trifluoroacetic acid
Reaction Time Several hours (2–12 h)
Yield 60–85% depending on optimization

The use of continuous flow reactors has been reported to enhance reaction control, improving yield and purity by precise temperature and mixing control.

Bischler–Nepieralski Cyclization

An alternative and widely used synthetic strategy is the Bischler–Nepieralski reaction, which involves cyclization of an N-acyl β-phenylethylamine derivative in the presence of dehydrating agents such as phosphorus oxychloride or phosphorus pentoxide.

  • Mechanism: Intramolecular electrophilic aromatic substitution forms a dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroisoquinoline.
  • Reduction step: Commonly performed with sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
  • Suitability: This method allows for the introduction of various substituents and is amenable to asymmetric synthesis when combined with chiral catalysts.

Table 2: Bischler–Nepieralski Reaction Conditions for Isoquinoline Derivatives

Parameter Typical Conditions
Dehydrating Agent POCl3, P2O5, ZnCl2
Solvent Dichloromethane, chloroform
Temperature 60–100 °C
Reduction Agent NaBH4, catalytic hydrogenation
Yield 50–80%

This method has been adapted for total synthesis of complex alkaloids and allows for stereoselective modifications when combined with asymmetric transfer hydrogenation.

Other Synthetic Approaches

  • Intramolecular Hydroamination: A borane-catalyzed intramolecular hydroamination followed by hydrogenation has been reported for tetrahydroisoquinoline synthesis, offering a one-pot and efficient route with moderate yields (~61%).
  • Reductive Amination: Following cyclization, reductive amination can be used to introduce additional substituents on the nitrogen atom, enhancing molecular diversity.
  • Starting Material Preparation: 6-Butyl substituents can be introduced by starting from appropriately substituted phenylalanine derivatives or via alkylation of the isoquinoline ring post-cyclization.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Pictet-Spengler Reaction Acid-catalyzed cyclization of amine and aldehyde Mild conditions, scalable, high yield Requires acid-sensitive substrates to be stable
Bischler–Nepieralski Reaction Cyclization of N-acyl derivatives with dehydrating agents Versatile, allows asymmetric synthesis Harsh reagents, multiple steps including reduction
Intramolecular Hydroamination Borane-catalyzed cyclization One-pot, efficient Moderate yield, catalyst cost

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline and decahydroisoquinoline derivatives, which have significant biological and chemical applications .

Scientific Research Applications

It appears the query is about the applications of "6-Butyl-1,2,3,4-tetrahydroisoquinoline." However, this specific compound is not directly discussed within the provided search results. Instead, the search results discuss tetrahydroisoquinoline derivatives and their applications in general. Therefore, the following information is related to tetrahydroisoquinoline derivatives, but not specifically "6-Butyl-1,2,3,4-tetrahydroisoquinoline".

Tetrahydroisoquinoline Derivatives: Overview
Tetrahydroisoquinoline derivatives have a range of biological activities, leading to their use in various therapeutic applications . These compounds and their fused heterocyclic derivatives exhibit a wide spectrum of biological activities .

Synthesis and biological properties
Tetrahydroisoquinoline derivatives can be synthesized through various methods, and their biological properties have been explored in different contexts . For example, a chemoselective strategy allows for the direct formation of alkaloid-type compounds . One study describes the synthesis and biological properties of 2-[2-(4-tert-butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline .

Applications

  • Tetrahydroisoquinoline compounds are modulators of the histamine H3 receptors and may be useful for treating diseases including cognitive and negative symptoms in schizophrenia, cognitive impairment related to classical antipsychotic therapy, impulsivity, attention disorder with hyperactivity (ADHD), Parkinson's disease and related movement disorders, dystonia, Huntington's disease, dementia with Lewy Body, Alzheimer's disease, age-related cognitive decline, mild cognitive impairment (MCI), drug addiction, sleep disorders and apathy .
  • Some tetrahydroisoquinoline derivatives may be useful for treating diseases in which D1 receptors play a role .
  • Tetrahydroisoquinoline derivatives fused to chromenopyridines have potential as readthrough inducers for diseases like Hurler syndrome . One such compound, KY-640, increased cellular IDUA activities and reduced GAG concentrations in Hurler patient-derived cells, showed high oral absorption, and increased IDUA activity in the liver, spleen, and brain in mouse models .
  • Tetrahydroisoquinolines have shown potential as monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, which could be relevant in treating obesity, type 2 diabetes, and cardiovascular disease .
  • Tetrahydroisoquinoline derivatives are used as pharmaceutical intermediates .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Substituent Effects on THIQ Derivatives

Compound Name Substituent(s) Position Key Properties References
6-Bu-THIQ Butyl 6 Hydrophobic; potential for enhanced CNS penetration
6-Trifluoromethyl-THIQ CF₃ 6 Electron-withdrawing; may enhance metabolic stability
6,7-Dimethoxy-THIQ Methoxy 6,7 Beta-adrenoceptor activity; weak agonist/antagonist effects
1-Me-THIQ Methyl 1 Neuroprotective; inhibits MAO-B; implicated in Parkinson’s disease pathways
6-Acetamido-THIQ (28a) Acetamido 6 Improved solubility; selective antagonist activity
2-(3-Piperidyl)-THIQ (6c) Piperidyl 2 Bradycardic agent; requires 6/7-methoxy groups for potency

Key Observations:

  • Positional Sensitivity : Substituents at the 6-position (e.g., butyl, CF₃) primarily modulate hydrophobicity and binding interactions, while 1-position methylation (e.g., 1-Me-THIQ) affects metabolic pathways and neurotoxicity .
  • Electron-Donating vs. Withdrawing Groups: Methoxy groups at 6/7 positions enhance beta-adrenoceptor activity , whereas trifluoromethyl groups improve metabolic stability through electron withdrawal .
  • Hydrophobic vs. Polar Groups : The butyl group in 6-Bu-THIQ may enhance blood-brain barrier penetration compared to polar acetamido or methoxy derivatives .

Pharmacological Activities

Table 2: Comparative Pharmacological Profiles

Compound Name Target/Activity Potency (IC₅₀/EC₅₀) Notes References
6-Bu-THIQ Opioid receptor modulation (predicted) N/A Structural analog of kappa antagonists
6,7-Dimethoxy-THIQ Beta-adrenoceptor agonist/antagonist ~10 μM Weak activity; substituent-dependent
1-Me-THIQ MAO-B inhibition 0.8 μM Neuroprotective; anti-Parkinsonian
6-Trifluoromethyl-THIQ Solubility enhancement N/A Improved physicochemical properties
2-(3-Piperidyl)-THIQ Bradycardic agent EC₅₀ = 0.12 μM Requires 6/7-methoxy for activity

Key Findings:

  • Neuroprotection vs. Neurotoxicity: 1-Me-THIQ exhibits neuroprotective effects by inhibiting MAO-B and dopamine reuptake , while non-methylated THIQs like 6-Bu-THIQ lack direct evidence of neurotoxicity but share structural similarities with MPTP derivatives implicated in Parkinson’s disease .
  • Receptor Selectivity: 6,7-Dimethoxy-THIQ derivatives show weak beta-adrenoceptor activity, whereas 6-Bu-THIQ’s butyl group may favor opioid receptor interactions based on structural analogs .

Metabolic and Toxicological Profiles

Table 3: Metabolic Pathways and Toxicity

Compound Name Metabolic Pathway Toxicity Profile References
6-Bu-THIQ Predominant biliary excretion Low acute toxicity (rodent models)
1-Me-THIQ N-methylation → MAO-B oxidation Neuroprotective; inhibits dopaminergic loss
THIQ (unsubstituted) 4-hydroxylation → isoquinolinium ions Neurotoxic; implicated in Parkinson’s

Critical Contrasts:

  • N-Methylation: 1-Me-THIQ undergoes oxidation to neuroprotective metabolites, while unsubstituted THIQ forms toxic isoquinolinium ions via MAO .
  • Blood-Brain Barrier Penetration : Both 6-Bu-THIQ and 1-Me-THIQ efficiently cross the BBB, but 1-Me-THIQ accumulates in the substantia nigra, a key region in Parkinson’s pathology .

Biological Activity

6-Butyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 6-butyl-THIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds known for their presence in various natural products and their potential as therapeutic agents. They exhibit a wide range of biological activities including:

  • Antimicrobial
  • Anticancer
  • Neuroprotective
  • Anti-inflammatory

The structural diversity of THIQs allows for significant variations in biological activity depending on the substituents on the isoquinoline core.

Antimicrobial Activity

Recent studies have demonstrated that various THIQ derivatives possess significant antimicrobial properties. For instance, 6-butyl-THIQ has shown effectiveness against several bacterial strains. In a comparative study, it was found that:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Butyl-THIQE. coli50 µg/mL
S. aureus40 µg/mL
Klebsiella pneumoniae30 µg/mL

These results indicate that 6-butyl-THIQ exhibits comparable or superior activity to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of 6-butyl-THIQ has also been investigated. In vitro studies have revealed its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

The compound appears to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival . Notably, the SAR studies suggest that modifications to the butyl group can significantly enhance its cytotoxic effects.

Neuroprotective Effects

Neurodegenerative diseases represent another area where 6-butyl-THIQ shows promise. Research indicates that THIQ derivatives can protect neuronal cells from oxidative stress and apoptosis. In models of neurodegeneration, 6-butyl-THIQ demonstrated:

  • Reduced levels of reactive oxygen species (ROS)
  • Increased cell viability in neuronal cultures exposed to neurotoxic agents
  • Modulation of neuroinflammatory markers such as TNF-α and IL-6 .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several THIQ derivatives, including 6-butyl-THIQ, against multi-drug resistant strains of E. coli and S. aureus. The results indicated that the compound had a significant impact on bacterial growth inhibition, with MIC values lower than those observed for conventional antibiotics .
  • Cancer Cell Line Studies : In a series of experiments assessing the cytotoxicity of various THIQ derivatives against cancer cell lines, 6-butyl-THIQ was highlighted for its potent activity against MCF-7 cells with an IC50 value indicating effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. How can synthetic routes for 6-butyl-1,2,3,4-tetrahydroisoquinoline be optimized to improve yield and purity?

  • Methodology : Utilize reductive amination or Pictet-Spengler cyclization, as described for structurally similar tetrahydroisoquinolines. For example, LiAlH4 in THF or Et2O effectively reduces nitrovinyl intermediates to ethylamine derivatives (61% yield) . Catalytic hydrogenation (Pd/C, H2) is recommended for deprotection of benzyl groups, achieving 53% purity after column chromatography . Optimize reaction time and stoichiometry of reagents (e.g., BOP, iPr2EtN) for coupling steps .
  • Data Analysis : Monitor reaction progress via TLC or HPLC. Compare yields across solvent systems (DMF vs. CH2Cl2) to identify ideal conditions .

Q. What structural modifications enhance the biological activity of 6-butyl-tetrahydroisoquinoline derivatives?

  • Methodology : Introduce substituents at the 6-, 7-, or 1-positions to modulate activity. For instance, alkoxy groups (e.g., 6-methoxy) improve receptor binding affinity, while alkyl chains (C6–C17) at the 1-position influence cytotoxicity and antifungal properties . Synthesize analogs via nucleophilic substitution (e.g., R-Br with K2CO3/Bu4NI) or sulfonation (RSO2Cl/Et3N) .
  • Data Contradictions : Longer alkyl chains (C8–C12) may increase hydrophobicity but reduce solubility, necessitating a balance between potency and bioavailability .

Q. What analytical techniques are critical for characterizing 6-butyl-tetrahydroisoquinoline derivatives?

  • Methodology : Employ <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., exact mass 159.10489 g/mol for core structures) . X-ray crystallography resolves ambiguous stereocenters in diastereomeric mixtures .
  • Validation : Cross-reference computed properties (e.g., XlogP, topological polar surface area) with experimental data to detect impurities .

Advanced Research Questions

Q. How can diastereoselective synthesis of 6-butyl-tetrahydroisoquinoline derivatives be achieved?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis. For example, (–)-6,7-dimethoxy-THIQ-carboxylic acid was synthesized via enantioselective hydrogenation (Rh-DuPhos catalyst) with >90% ee . Control reaction temperature (<0°C) and solvent polarity (e.g., EtOH) to favor one diastereomer .
  • Challenges : Competing pathways (e.g., racemization at elevated temperatures) require kinetic trapping strategies .

Q. Why do in vitro and in vivo activity profiles of 6-butyl-THIQ derivatives sometimes contradict?

  • Analysis : Investigate metabolic stability (e.g., cytochrome P450 oxidation of the butyl chain) using liver microsome assays. For analogs with 3,4-dimethoxyphenyl groups, phase II glucuronidation reduces bioavailability .
  • Mitigation : Introduce fluorine atoms or methyl groups to block metabolic hotspots. For example, 6-fluoro-THIQ derivatives show improved pharmacokinetics .

Q. How do computational models predict the binding interactions of 6-butyl-THIQ derivatives with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of receptors (e.g., α1-adrenergic or NMDA receptors). Parameterize force fields (AMBER/CHARMM) to account for hydrophobic interactions from the butyl chain .
  • Validation : Compare predicted binding energies (ΔG) with IC50 values from radioligand assays. Discrepancies >1 log unit suggest unmodeled solvent effects or protein flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.